molecular formula C19H23NO4 B11504539 2-(3,4-diethoxyphenyl)-N-(4-methoxyphenyl)acetamide

2-(3,4-diethoxyphenyl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B11504539
M. Wt: 329.4 g/mol
InChI Key: SQXUUEHAMDQQAG-UHFFFAOYSA-N
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Description

2-(3,4-Diethoxyphenyl)-N-(4-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of two ethoxy groups attached to a phenyl ring and a methoxy group attached to another phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-diethoxyphenyl)-N-(4-methoxyphenyl)acetamide typically involves the reaction of 3,4-diethoxybenzaldehyde with 4-methoxyaniline in the presence of an acylating agent such as acetic anhydride. The reaction is usually carried out under reflux conditions in an organic solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Diethoxyphenyl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogens or other substituents can be introduced using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

2-(3,4-Diethoxyphenyl)-N-(4-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-diethoxyphenyl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)acetamide: Similar structure but with methoxy groups instead of ethoxy groups.

    2-(3,4-Diethoxyphenyl)-N-(4-hydroxyphenyl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

2-(3,4-Diethoxyphenyl)-N-(4-methoxyphenyl)acetamide is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

2-(3,4-diethoxyphenyl)-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C19H23NO4/c1-4-23-17-11-6-14(12-18(17)24-5-2)13-19(21)20-15-7-9-16(22-3)10-8-15/h6-12H,4-5,13H2,1-3H3,(H,20,21)

InChI Key

SQXUUEHAMDQQAG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)OC)OCC

Origin of Product

United States

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